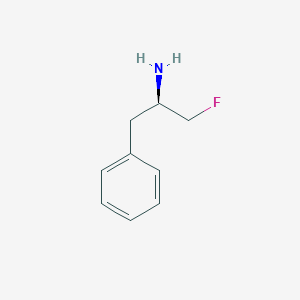

(R)-1-fluoromethyl-2-phenylethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(2R)-1-fluoro-3-phenylpropan-2-amine |

InChI |

InChI=1S/C9H12FN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m1/s1 |

InChI Key |

DRCPTTFLGZCUKR-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CF)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CF)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Chiral Fluorinated Phenylethylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Configuration

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure, determining stereochemical purity, and assigning configuration. For chiral fluorinated amines, both ¹H and ¹⁹F NMR are indispensable tools.

The presence of a fluorine atom in (R)-1-fluoromethyl-2-phenylethylamine offers a significant analytical advantage. ¹⁹F NMR spectroscopy provides a sensitive and direct probe for chiral analysis due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. rsc.orgresearchgate.net In an achiral environment, the ¹⁹F NMR spectra of the (R) and (S) enantiomers are identical. However, in a chiral environment, diastereomeric interactions lead to distinct resonance signals for each enantiomer, a phenomenon known as chiral discrimination. nih.govscispace.com

This chiral environment can be induced by adding a chiral auxiliary agent to the NMR sample. The difference in the chemical shift (Δδ) between the signals of the two enantiomers allows for their resolution. nih.govacs.org The enantiomeric excess (ee) can then be accurately determined by integrating the areas of the respective ¹⁹F NMR signals. bohrium.comkaist.ac.kr This method is often preferred over ¹H NMR for fluorinated compounds because the ¹⁹F spectrum is typically simpler, with fewer signals and less overlap. nih.govscispace.com The high resolution often allows for baseline separation of the enantiomeric signals, leading to high accuracy in quantification. nih.govdocumentsdelivered.com

Table 1: Illustrative ¹⁹F NMR Data for Enantiomeric Discrimination This table presents hypothetical data based on typical values observed for chiral amines in the presence of a chiral solvating agent.

| Enantiomer | Chemical Shift (δ) in Achiral Solvent (ppm) | Chemical Shift (δ) with Chiral Agent (ppm) | Signal Integration | Calculated Enantiomeric Excess (ee) |

| (R)-enantiomer | -215.5 | -215.8 | 97.5 | 95.0% |

| (S)-enantiomer | -215.5 | -216.1 | 2.5 |

Utilization of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) in NMR Analysis

To achieve chiral discrimination in NMR, two main classes of chiral auxiliaries are used: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). nih.govresearchgate.net

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. semmelweis.huresearchgate.net The rapid equilibrium between the free and complexed states on the NMR timescale results in observable, population-averaged signals with distinct chemical shifts for each enantiomer. acs.org For primary amines like 1-fluoromethyl-2-phenylethylamine, acidic CSAs such as (2R, 3R)-dibenzoyl-tartaric acid or (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) are highly effective. nih.govresearchgate.net The choice of solvent is crucial, with nonpolar solvents like CDCl₃ or C₆D₆ often providing the best resolution. semmelweis.hu

Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. rsc.org For amines, common CDAs include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogs. frontiersin.org The reaction converts the enantiomeric pair into a pair of diastereomers, which are distinct chemical compounds with inherently different NMR spectra. This method provides large chemical shift differences but requires a chemical reaction, potential purification, and carries the risk of kinetic resolution or racemization. rsc.orgfrontiersin.org The resulting diastereomeric amides can be analyzed by both ¹H and ¹⁹F NMR to confirm the enantiomeric purity and, in some cases, deduce the absolute configuration based on empirical models like Mosher's model. frontiersin.org

Table 2: Common Chiral Auxiliaries for NMR Analysis of Amines

| Auxiliary Type | Example Agent | Interaction Type | Advantages | Disadvantages |

| CSA | (2R, 3R)-Dibenzoyl-tartaric acid | Non-covalent (salt bridge) | Simple, no reaction needed, analyte recoverable | Smaller Δδ, requires optimization of conditions |

| CSA | (S)-BINOL derivatives | Non-covalent (H-bonding) | Effective for various amines | Solvent and temperature dependent |

| CDA | Mosher's acid chloride (MTPA-Cl) | Covalent (amide bond) | Large Δδ, stable diastereomers | Requires reaction/purification, risk of racemization |

| CDA | (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | Covalent (amide bond) | Provides ¹⁹F probe for analysis | Destructive to sample |

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis

The biological activity and physical properties of flexible molecules like 1-fluoromethyl-2-phenylethylamine are governed by their preferred three-dimensional conformation in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a premier NMR technique for determining these conformations. mdpi.com The experiment detects through-space correlations between protons that are typically within 5 Å of each other. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the correlated protons. mdpi.com

For 1-fluoromethyl-2-phenylethylamine, NOESY can reveal key spatial relationships. For instance, correlations between the protons of the phenyl ring and the protons of the ethylamine (B1201723) backbone (—CH(CH₂F)—CH₂—) can elucidate the torsional angles and the preferred arrangement of the side chain relative to the ring. Studies on similar phenethylamines have shown that they can adopt either an extended (anti) or a folded (gauche) conformation, with the latter often stabilized by a weak interaction between the amino group and the π-system of the aromatic ring. nih.govresearchgate.netnih.gov By measuring a series of NOE correlations, a detailed model of the dominant solution-state conformation can be constructed.

Table 3: Hypothetical NOESY Correlations for Conformational Analysis of (R)-1-fluoromethyl-2-phenylethylamine

| Correlated Protons | Expected NOE Intensity | Inferred Proximity | Conformational Implication |

| Phenyl H(ortho) ↔ —CH₂— | Strong | Close | Folded (gauche) conformation |

| Phenyl H(ortho) ↔ —CH(CH₂F)— | Weak | Distant | Suggests specific rotamer preference |

| —CH(CH₂F)— ↔ —CH₂— | Strong | Close (vicinal) | Confirms backbone connectivity |

| Phenyl H(ortho) ↔ —CH₂F | Medium | Moderately close | Indicates orientation of fluoromethyl group towards the ring |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

While NMR methods are powerful for determining relative configuration and purity, X-ray crystallography on a single crystal is the definitive method for the unambiguous determination of absolute configuration. purechemistry.orgnih.gov This technique provides a precise three-dimensional map of the electron density in a molecule, revealing exact atomic positions, bond lengths, bond angles, and torsional angles in the solid state. researchgate.netnih.gov

To determine the absolute configuration of a chiral molecule like (R)-1-fluoromethyl-2-phenylethylamine, it is often crystallized as a salt with a chiral counter-ion of known absolute stereochemistry (e.g., tartaric acid) or in a crystal structure containing a heavy atom that allows for the use of anomalous dispersion (the Bijvoet method). researchgate.netconsensus.app The resulting crystallographic data not only confirms the 'R' or 'S' assignment at the stereocenter but also provides invaluable information about the molecule's solid-state conformation and the intermolecular interactions, such as hydrogen bonds and π-π stacking, that dictate the crystal packing. researchgate.net

Table 4: Typical Parameters from a Crystallographic Analysis

| Parameter | Description | Example Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Flack Parameter | A value close to zero confirms the correct absolute configuration. | 0.02(3) |

| Key Torsional Angles | Defines the conformation in the solid state. | C(aryl)-C-C-N angle |

| Hydrogen Bonding | Details of intermolecular interactions stabilizing the crystal. | N-H···Cl distances and angles |

Computational Chemistry and Theoretical Studies on R 1 Fluoromethyl 2 Phenylethylamine and Analogues

Molecular Modeling and Conformational Analysis

The conformational landscape of phenethylamine (B48288) derivatives is crucial to their interaction with biological targets. These molecules are flexible, primarily due to the rotation around the Cα-Cβ and Cβ-C(phenyl) bonds of the ethylamine (B1201723) side chain. Computational studies on the parent compound, 2-phenylethylamine, have identified two primary conformational families: gauche (folded) and anti (extended). rsc.org

In gauche conformers, the amino group is folded back towards the phenyl ring, a conformation that can be stabilized by a weak N-H···π interaction between the amine and the aromatic system. rsc.orgresearchgate.net The anti conformers feature an extended side chain. High-level quantum chemical calculations and microwave spectroscopy studies have shown that for 2-phenylethylamine, the gauche conformers are the most stable. researchgate.net

A robust approach to mapping the conformational space involves combining different computational methods, such as molecular dynamics (MD) simulations to explore a wide range of conformations, followed by optimization of the resulting structures using DFT. mdpi.com This ensures a comprehensive search and accurate energy evaluation of the possible conformers.

Table 1: Predominant Conformer Types in Phenylethylamine and Analogues

| Compound | Predominant Conformer(s) | Stabilizing Interactions | Method of Study |

| 2-Phenylethylamine | gauche (folded) | N-H···π interaction | Microwave Spectroscopy, Quantum Chemistry rsc.orgresearchgate.net |

| 2-(2-fluoro-phenyl)-ethylamine | gauche (folded) | O-H···N, N-H···π, C-H···O, C-H···F | DFT, Raman Spectroscopy nih.gov |

| Amphetamine/Methamphetamine | Multiple stable conformers | van der Waals, Ion-dipole, H-bonding | DFT, Molecular Dynamics mdpi.com |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to phenethylamine analogues to calculate properties such as electron density distribution, molecular electrostatic potential (MESP), and frontier molecular orbital energies (HOMO and LUMO), which are key to predicting a molecule's reactivity. sci-hub.seresearchgate.net

DFT studies on amphetamines and their derivatives have shown that substituents on the phenyl ring or the amine group significantly alter the electronic properties. sci-hub.seresearchgate.net For example, calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been employed to characterize nuclear quadrupole coupling constants and chemical shielding tensors, revealing that the electronic environment around the nitrogen atom is highly sensitive to substituent changes. sci-hub.seresearchgate.net This sensitivity is critical for understanding how the molecule interacts with receptor binding sites.

For (R)-1-fluoromethyl-2-phenylethylamine, DFT calculations would be instrumental in several areas:

Predicting Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. Fluorination is known to be electron-withdrawing and can lower the HOMO and LUMO energy levels.

Mapping Electrostatic Potential: The MESP map provides a visual representation of the charge distribution. It helps identify electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for predicting noncovalent interactions with biological targets.

Analyzing Atomic Charges: Methods like Mulliken population analysis can quantify the partial charges on each atom, offering insight into how the electronegative fluorine atom influences the charge distribution across the molecule. researchgate.net

Table 2: Representative DFT Functionals and Basis Sets for Phenethylamine Analogues

| Study Focus | DFT Functional | Basis Set | Reference Compound(s) |

| Electronic Structure & Shielding | B3LYP, PW91P86 | 6-311++G(d,p) | Amphetamines sci-hub.seresearchgate.net |

| Conformational Analysis | M06-2X | def2-QZVPP | Fluorinated Piperidines |

| Host-Guest Interactions | ωB97X-D, B3LYP-D4 | 6-31G(d,p) | Amphetamine, Methamphetamine mdpi.com |

| Vibrational Spectra | B3LYP | 6-31G(d,p) | 2C-H, 25I-NBOMe |

This table is interactive. Click on the headers to sort the data.

Analysis of Noncovalent Interactions Influenced by Fluorine Substitution (e.g., Hydrogen Bonding)

The substitution of hydrogen with fluorine can profoundly modulate a molecule's physical-chemical properties by introducing new noncovalent interactions (NCIs). nih.gov Fluorine is the most electronegative element, yet its role in hydrogen bonding is complex. While the C-F bond is highly polarized, organic fluorine is generally considered a weak hydrogen bond acceptor.

However, computational and experimental studies on fluorinated phenylethylamines have confirmed the formation of various hydrogen bonds that contribute to structural stabilization. nih.govacs.org In a study on a monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine, NCI analysis confirmed the presence of O-H···N, N-H···π, C-H···O, and C-H···F hydrogen bonds. nih.govacs.org The C-H···F bond, in particular, can be a key stabilizing force influencing the conformational preference of the fluorinated side chain. acs.org

The analysis of NCIs is often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Independent Gradient Model (IGM), which allow for the visualization and characterization of attractive and repulsive interactions within the molecule and with its environment. mdpi.com These analyses can reveal subtle interactions, such as dispersion forces and halogen bonds, that are critical for molecular recognition. mdpi.com

In (R)-1-fluoromethyl-2-phenylethylamine, the fluorine atom can participate in several key interactions:

Intramolecular Hydrogen Bonding: The fluorine atom could act as a weak acceptor for hydrogen bonds from nearby C-H groups on the ethylamine backbone or the phenyl ring, influencing the molecule's conformation.

Intermolecular Interactions: When interacting with a solvent or a receptor, the fluorine can participate in C–F···H–X (where X is O or N) hydrogen bonds or halogen bonds, where the fluorine atom interacts with a nucleophilic region. banglajol.info

Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar groups in a binding pocket.

Theoretical Chemistry Approaches to Chemical Systems and Dynamics

Understanding the behavior of a flexible molecule like (R)-1-fluoromethyl-2-phenylethylamine in a biological environment requires more than static calculations of isolated molecules. Theoretical chemistry offers approaches that simulate the dynamic nature of these systems.

A common and powerful strategy is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the ligand ((R)-1-fluoromethyl-2-phenylethylamine) and the crucial amino acid residues in the active site of a receptor are treated with a high-level QM method (like DFT), while the rest of the protein and solvent are modeled using a more computationally efficient MM force field. This allows for an accurate description of the electronic events during binding (bond polarization, charge transfer) within a realistic representation of the biological environment.

Furthermore, combining DFT with molecular dynamics (MD) simulations provides a way to explore the conformational space and interaction dynamics over time. mdpi.com This approach can account for the interaction of the molecule with solvent, which can significantly influence conformational populations. For phenethylamine derivatives, MD simulations can reveal how the molecule approaches a binding site, the conformational changes it undergoes upon binding, and the specific noncovalent interactions that stabilize the complex. These simulations provide a detailed, atomistic view of the molecular recognition process that is often inaccessible to experimental methods alone.

Research Applications and Derivatization Strategies of R 1 Fluoromethyl 2 Phenylethylamine Non Clinical Focus

Utilization as a Chiral Synthon and Building Block in Organic Synthesis

The presence of a stereogenic center and a reactive primary amine group makes (R)-1-fluoromethyl-2-phenylethylamine a valuable chiral synthon. Chiral synthons are essential building blocks in asymmetric synthesis, enabling the construction of enantiomerically pure molecules. The phenylethylamine framework is a well-established motif in chiral auxiliaries and inducers. nih.gov The introduction of a fluoromethyl group adds another layer of utility, allowing for the synthesis of novel fluorinated compounds.

The primary amine of (R)-1-fluoromethyl-2-phenylethylamine can readily participate in a variety of chemical transformations, serving as a handle to introduce the chiral fluorinated fragment into larger molecules. This versatility allows chemists to construct intricate molecular architectures with precise stereochemical control.

The primary amine of (R)-1-fluoromethyl-2-phenylethylamine readily reacts with carboxylic acids and their derivatives to form fluorinated amides. This reaction is fundamental in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. The incorporation of the fluoromethyl-phenylethylamine moiety can impart unique conformational constraints and metabolic stability to the resulting peptidomimetic.

The synthesis of fluorinated imines, which are precursors to amides and other functional groups, can be achieved through mechanochemical methods, providing an environmentally friendly route to these valuable intermediates. mdpi.com These imines can then be further elaborated to generate a diverse range of fluorinated amides.

Table 1: Examples of Reactions for Fluorinated Amide Synthesis

| Reactant 1 | Reactant 2 | Product Type | Significance |

| (R)-1-fluoromethyl-2-phenylethylamine | Carboxylic Acid (or acyl chloride) | Fluorinated Amide | Introduction of a chiral, fluorinated moiety into a peptide-like backbone. |

| (R)-1-fluoromethyl-2-phenylethylamine | Amino Acid | Dipeptide Mimic | Creation of peptidomimetics with altered properties. |

(R)-1-fluoromethyl-2-phenylethylamine can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netd-nb.info These cyclic structures are prevalent in many biologically active compounds. The chiral nature of the starting material allows for the stereoselective synthesis of these heterocyclic systems.

For example, the amine can be incorporated into the synthesis of β-lactams, which form the core structure of many antibiotic drugs. The introduction of a fluorinated substituent can modulate the biological activity and pharmacokinetic properties of the resulting β-lactam. The synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles has been reported, showcasing the utility of fluorinated groups in heterocyclic chemistry. rsc.org

Bioisosteric Replacements and Fluorine-Mediated Molecular Modifications in Academic Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or optimizing its properties. cambridgemedchemconsulting.comestranky.sk The fluoromethyl group in (R)-1-fluoromethyl-2-phenylethylamine can act as a bioisostere for other functional groups, such as a methyl or hydroxyl group.

The introduction of fluorine can significantly alter a molecule's properties, including its acidity, basicity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com For instance, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation at that position, thereby increasing the compound's half-life. cambridgemedchemconsulting.com

The presence of a fluorine atom can have a profound impact on a molecule's three-dimensional structure and its ability to interact with biological targets. acs.orgnih.gov Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. nih.govusd.edu

In the context of (R)-1-fluoromethyl-2-phenylethylamine, the fluorine atom can influence the conformational preferences of the ethylamine (B1201723) side chain. rsc.org Studies on related fluorinated phenylethylamines have shown that fluorine substitution can affect the balance between different conformers. acs.orgnih.govnih.gov This conformational control can be crucial for optimizing the binding of a molecule to its biological target. The introduction of fluorine can lead to a richer conformational landscape and modify the energetic ordering of different conformations. acs.orgnih.gov

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine | Rationale |

| Lipophilicity | Increases | Fluorine is more lipophilic than hydrogen. |

| Metabolic Stability | Increases | The carbon-fluorine bond is very strong and resistant to cleavage. cambridgemedchemconsulting.com |

| pKa of Amine | Decreases | The electron-withdrawing nature of fluorine reduces the basicity of the nearby amine group. |

| Conformational Preference | Alters | Fluorine can engage in unique non-covalent interactions and exert steric effects. acs.orgnih.govnih.gov |

Development of Chemical Probes Incorporating Fluorinated Amines

Chemical probes are small molecules used to study biological systems. Fluorinated amines, due to their unique properties, are attractive components in the design of such probes. acs.org The fluorine atom can serve as a useful label for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying molecular interactions and dynamics.

Fluorescent probes are a class of chemical probes that emit light upon excitation, allowing for the visualization of biological processes in real-time. nih.govrsc.orgnih.gov The design of a fluorescent probe typically involves a fluorophore (the light-emitting part), a linker, and a recognition element that interacts with the target of interest. nih.gov

(R)-1-fluoromethyl-2-phenylethylamine could be incorporated into the structure of a fluorescent probe. The amine group provides a convenient point of attachment for a fluorophore or for linking to a recognition element. The fluorinated phenylethylamine moiety could also be part of the recognition element itself, designed to interact with a specific biological target. The development of amine-reactive fluorine-based probes highlights the synergy between these two chemical features. ucf.edu The principles of designing small-molecule fluorescent probes often involve modulating processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), which can be influenced by the electronic properties of substituents like fluorine. nih.govresearchgate.net

Insufficient Information Found to Generate the Requested Article

Following a comprehensive series of targeted searches for scholarly information regarding "(R)-1-fluoromethyl-2-phenylethylamine," it has been determined that there is a significant lack of specific published research data to fulfill the requirements of the requested article outline.

The executed searches, which included terms such as "(R)-1-fluoromethyl-2-phenylethylamine chemical biology tools," "structure-activity relationship in vitro enzymatic," "pyridoxal 5'-phosphate (PLP)-dependent enzyme inhibition," and "in vitro enzymatic metabolism studies," did not yield sufficient detailed findings directly pertaining to this specific chemical compound.

While broader searches on related topics like "fluorinated phenylethylamine derivatives as enzyme inhibitors" and "alpha-fluoromethyl amines as mechanism-based inhibitors of PLP-dependent enzymes" provided some general context on the potential roles of similar compounds, they did not offer the specific data necessary to accurately and thoroughly address the subsections of the requested article:

Structure-Activity Relationship (SAR) Studies in In Vitro Enzymatic Contexts:The search did not uncover any in vitro enzymatic studies that would allow for a detailed discussion of the structure-activity relationships of this compound.

Enzymatic Metabolism Studies In Vitro:No in vitro metabolism studies for this particular compound were found in the conducted searches.

Due to the absence of specific research findings, data tables, and detailed discussions in the scientific literature for "(R)-1-fluoromethyl-2-phenylethylamine," it is not possible to generate the requested professional and authoritative article that strictly adheres to the provided outline and content inclusions. The available information is too general and does not support the creation of a scientifically accurate and detailed article focused solely on the specified topics for this compound.

Q & A

Q. What are the recommended analytical methods for confirming the enantiomeric purity of (R)-1-fluoromethyl-2-phenylethylamine?

Methodological Answer: Chiral high-performance liquid chromatography (HPLC) using a cellulose-based chiral stationary phase (e.g., Chiralpak® IC) with a mobile phase of hexane:isopropanol (90:10 v/v) and UV detection at 254 nm is widely employed. Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers in the ¹⁹F or ¹H spectra . For quantification, compare retention times or integration values against a racemic standard.

| Analytical Method | Key Parameters | Detection Limit |

|---|---|---|

| Chiral HPLC | Column: Chiralpak® IC, 4.6 x 250 mm; Flow rate: 1.0 mL/min | 0.1% enantiomeric excess (ee) |

| NMR with Eu(hfc)₃ | 500 MHz, CDCl₃ solvent, 25°C | 5% ee (qualitative) |

Q. How can researchers optimize the synthesis of (R)-1-fluoromethyl-2-phenylethylamine to improve yield and stereoselectivity?

Methodological Answer: Asymmetric hydrogenation of a fluorinated prochiral ketone precursor using a Ru-BINAP catalyst system (e.g., [RuCl₂((R)-BINAP)]₂) under 50 bar H₂ pressure in methanol at 40°C achieves >90% ee . Key variables to optimize:

- Catalyst loading (0.5–2 mol%)

- Solvent polarity (methanol vs. THF)

- Reaction time (6–24 hrs). Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection (FID) .

Advanced Research Questions

Q. How can contradictory findings regarding the biological activity of (R)-1-fluoromethyl-2-phenylethylamine across in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies may arise from differences in metabolic stability, blood-brain barrier penetration, or species-specific enzyme interactions. To address this:

- Perform pharmacokinetic profiling (e.g., LC-MS/MS quantification in plasma/brain tissue) to assess bioavailability .

- Use molecular docking simulations (AutoDock Vina) to compare binding affinities to target receptors (e.g., trace amine-associated receptor 1, TAAR1) across species .

- Validate in vitro assays (e.g., cAMP accumulation) with humanized cell lines to reduce translational gaps .

Q. What experimental strategies are effective in elucidating the metabolic pathways of (R)-1-fluoromethyl-2-phenylethylamine in mammalian systems?

Methodological Answer:

- In vitro incubation with liver microsomes (human/rat) and NADPH cofactor, followed by UPLC-QTOF-MS analysis to identify phase I metabolites (e.g., defluorination, hydroxylation) .

- Stable isotope labeling : Synthesize a deuterated analog (e.g., ²H₃-fluoromethyl group) to track metabolic fate via mass shift detection .

- CYP enzyme inhibition assays using selective inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

| Metabolite ID | Mass Shift (Da) | Proposed Pathway |

|---|---|---|

| M1 | +16 | Hydroxylation at β-carbon |

| M2 | -20 | Defluorination |

Q. How can researchers address conflicting structural data between X-ray crystallography and computational models for (R)-1-fluoromethyl-2-phenylethylamine derivatives?

Methodological Answer:

- Refine crystallographic data using density functional theory (DFT) -optimized coordinates (B3LYP/6-311+G(d,p)) to reconcile bond lengths/angles .

- Validate computational models via NMR chemical shift prediction (GIAO method) and compare with experimental ¹³C/¹⁹F shifts .

- Consider crystal packing effects (e.g., hydrogen bonding, van der Waals interactions) that may distort solid-state structures relative to gas-phase simulations .

Data Contradiction Analysis

Q. What statistical and experimental approaches are recommended when encountering variability in receptor binding assays for (R)-1-fluoromethyl-2-phenylethylamine?

Methodological Answer:

- Apply Grubbs’ test to identify outliers in dose-response curves (n ≥ 6 replicates).

- Use radioligand displacement assays (³H-labeled competitor) to distinguish nonspecific binding .

- Control for batch-to-batch variability in compound purity via QC/QA protocols (e.g., ≥98% purity by HPLC, residual solvent analysis) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.